

# Avibactam: A Technical Guide to Overcoming Antibiotic Resistance in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism of resistance is the production of  $\beta$ -lactamase enzymes, which inactivate a broad spectrum of  $\beta$ -lactam antibiotics. **Avibactam**, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has emerged as a critical tool in restoring the efficacy of these antibiotics. This technical guide provides an in-depth analysis of **avibactam**'s mechanism of action, its role in overcoming antibiotic resistance, and a summary of its efficacy. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the ongoing battle against antibiotic resistance.

# Introduction: The Challenge of Gram-Negative Resistance

Gram-negative bacteria, characterized by their complex cell envelope, are intrinsically more resistant to many antibiotics. The production of  $\beta$ -lactamase enzymes, which hydrolyze the amide bond in the  $\beta$ -lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, is a major driver of acquired resistance. The Ambler classification system categorizes these enzymes into four classes: A, B, C, and D. **Avibactam** has demonstrated potent inhibitory activity against class A, class C, and some class D  $\beta$ -lactamases.[1][2][3] It is currently approved for clinical use in combination with ceftazidime, a third-generation



cephalosporin.[4] This combination, ceftazidime-avibactam (CZA), has proven effective against a wide range of multidrug-resistant Gram-negative pathogens.[5]

#### **Mechanism of Action of Avibactam**

Unlike traditional  $\beta$ -lactamase inhibitors, **avibactam** is a diazabicyclooctane (DBO) derivative and does not possess a  $\beta$ -lactam ring.[4] Its unique mechanism of action involves a covalent but reversible inhibition of serine-based  $\beta$ -lactamases (Classes A, C, and some D).

The inhibition process can be summarized in the following steps:

- Acylation: Avibactam enters the active site of the β-lactamase and forms a covalent acylenzyme intermediate with the catalytic serine residue.
- Ring Opening: This acylation step involves the opening of the avibactam ring.[4]
- Inhibition: The stable acyl-enzyme complex renders the β-lactamase inactive, preventing it from hydrolyzing β-lactam antibiotics.[6]
- Reversible Deacylation: The reaction is reversible, and the avibactam molecule can be slowly released, regenerating the active enzyme. However, the deacylation rate is very slow for many clinically relevant enzymes, leading to sustained inhibition.[7][8]

This reversible mechanism allows a single **avibactam** molecule to inhibit multiple  $\beta$ -lactamase molecules over time.





Click to download full resolution via product page

Mechanism of Avibactam's Reversible Covalent Inhibition.

## **Quantitative Data on Avibactam's Efficacy**

The efficacy of **avibactam** in restoring the activity of  $\beta$ -lactam antibiotics has been extensively studied. The following tables summarize key quantitative data from in vitro and clinical studies.

### In Vitro Efficacy: Inhibition Kinetics

The efficiency of  $\beta$ -lactamase inhibition is a critical determinant of **avibactam**'s effectiveness. Kinetic parameters, such as the acylation efficiency ( $k_2/K_i$ ) and the deacylation rate ( $k_1/K_i$ ) and the deacylation rate ( $k_1/K_i$ ).



quantify this interaction.

| β-Lactamase<br>Enzyme                     | Ambler Class | Acylation<br>Efficiency (k <sub>2</sub> /K <sub>1</sub> )<br>(M <sup>-1</sup> S <sup>-1</sup> ) | Deacylation Half-<br>life (t <sub>1</sub> / <sub>2</sub> ) (min) |
|-------------------------------------------|--------------|-------------------------------------------------------------------------------------------------|------------------------------------------------------------------|
| CTX-M-15                                  | Α            | 1.0 x 10 <sup>5</sup>                                                                           | 40                                                               |
| KPC-2                                     | Α            | -                                                                                               | 82                                                               |
| P. aeruginosa AmpC                        | С            | -                                                                                               | 6                                                                |
| E. cloacae P99 AmpC                       | С            | -                                                                                               | 300                                                              |
| OXA-10                                    | D            | 1.1 x 10 <sup>1</sup>                                                                           | > 5 days                                                         |
| OXA-48                                    | D            | -                                                                                               | -                                                                |
| Data sourced from<br>Ehmann et al., 2013. |              |                                                                                                 |                                                                  |

[7]

# In Vitro Susceptibility: Minimum Inhibitory Concentrations (MICs)

The addition of **avibactam** significantly reduces the Minimum Inhibitory Concentration (MIC) of ceftazidime against many resistant Gram-negative isolates.



| Organism<br>(Resistance<br>Mechanism)                                  | Ceftazidime MIC<br>(μg/mL) | Ceftazidime-<br>Avibactam MIC<br>(µg/mL) | Fold Reduction in MIC |
|------------------------------------------------------------------------|----------------------------|------------------------------------------|-----------------------|
| E. coli (ESBL)                                                         | >128                       | ≤4                                       | ≥32                   |
| K. pneumoniae<br>(ESBL)                                                | >128                       | ≤4                                       | ≥32                   |
| K. pneumoniae (KPC)                                                    | 64 to >128                 | ≤8                                       | ≥8                    |
| P. aeruginosa (AmpC)                                                   | 32                         | 4                                        | 8                     |
| Data extrapolated from various in vitro susceptibility studies. [5][9] |                            |                                          |                       |

# **Clinical Efficacy from Phase 3 Trials**

Pooled analysis of Phase 3 clinical trials demonstrates the clinical utility of ceftazidimeavibactam in treating serious Gram-negative infections.

| Infection Type                                                | Patient Population                                        | Ceftazidime-<br>Avibactam Clinical<br>Cure Rate | Comparator<br>Clinical Cure Rate |
|---------------------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------|----------------------------------|
| Complicated Intra-<br>Abdominal Infection<br>(cIAI)           | Microbiologically<br>Modified Intent-to-<br>Treat (mMITT) | 88.1% (334/379)                                 | 88.1% (364/413)                  |
| Complicated Urinary Tract Infection (cUTI)                    | mMITT                                                     | 88.1% (334/379)                                 | 88.1% (364/413)                  |
| Nosocomial<br>Pneumonia (NP)                                  | mMITT                                                     | 88.1% (334/379)                                 | 88.1% (364/413)                  |
| Data from a pooled<br>analysis of five Phase<br>3 trials.[10] |                                                           |                                                 |                                  |



## **Detailed Experimental Protocols**

Reproducible and standardized methodologies are crucial for evaluating the efficacy of new antimicrobial agents. Below are detailed protocols for key experiments cited in the literature.

## In Vitro Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. engineering.org.cn [engineering.org.cn]
- 2. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use | MDPI [mdpi.com]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Ceftazidime-Avibactam for the Treatment of Infections Caused by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]



- 10. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avibactam: A Technical Guide to Overcoming Antibiotic Resistance in Gram-negative Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#avibactam-s-role-in-overcoming-antibiotic-resistance-in-gram-negative-bacteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com